
3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to a propenamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide typically involves the reaction of 4-bromobenzaldehyde with 2,4-dimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
- 5-(4-Bromophenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
- (4-Bromophenyl)-(2,4-dimethylphenyl)methanol
Uniqueness
3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of both bromophenyl and dimethylphenyl groups attached to a propenamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
853344-68-0 |
|---|---|
分子式 |
C17H16BrNO |
分子量 |
330.2 g/mol |
IUPAC 名称 |
(E)-3-(4-bromophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16BrNO/c1-12-3-9-16(13(2)11-12)19-17(20)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3,(H,19,20)/b10-6+ |
InChI 键 |
OWSHMLBGOIPDPG-UXBLZVDNSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


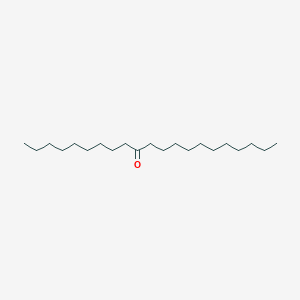

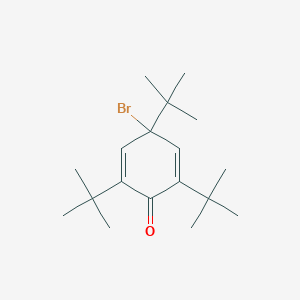
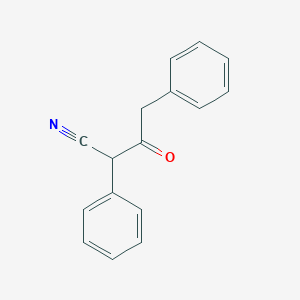

![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
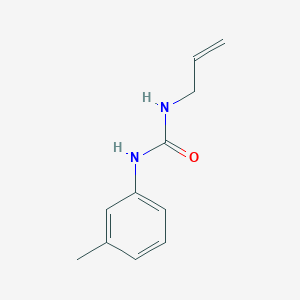
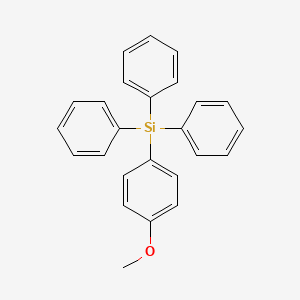



![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
